Caffeine monohydrate

Catalog No.
S563090
CAS No.
5743-12-4
M.F
C8H12N4O3
M. Wt
212.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeine monohydrate

CAS Number

5743-12-4

Product Name

Caffeine monohydrate

IUPAC Name

1,3,7-trimethylpurine-2,6-dione;hydrate

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C8H10N4O2.H2O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H2

InChI Key

LCHGOKZNRDAXEK-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.O

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.O

Caffeine monohydrate is a crystalline form of caffeine, which is chemically known as 1,3,7-trimethylxanthine. It is an alkaloid that acts as a central nervous system stimulant, commonly found in coffee, tea, and various energy drinks. The chemical formula for caffeine is C8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2, indicating it contains eight carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms. Caffeine monohydrate specifically includes one molecule of water per molecule of caffeine, which affects its solubility and stability compared to anhydrous caffeine .

Caffeine monohydrate appears as a white crystalline powder with a bitter taste and is highly soluble in hot water but less so at room temperature. Its melting point ranges from 235 to 238 °C . The compound has various applications in both the pharmaceutical and food industries due to its stimulant properties.

, primarily involving methylation and demethylation processes. In biological systems, caffeine is metabolized in the liver primarily by the cytochrome P450 enzyme system, particularly the CYP1A2 isozyme. This leads to the formation of three primary metabolites: paraxanthine (approximately 84%), theobromine (12%), and theophylline (4%) . These metabolites exhibit similar biological activities to caffeine itself.

Laboratory synthesis of caffeine typically involves reactions such as:

  • Methylation of uric acid: Uric acid can be treated with methyl iodide in an alkaline solution to produce 1,3,7-trimethyluric acid.
  • Condensation reactions: Caffeine can also be synthesized from 1,3-dimethylurea and malonic acid or ethyl cyanoacetate under specific conditions .

Caffeine monohydrate acts as a stimulant for the central nervous system, enhancing alertness and reducing fatigue. Its mechanisms include:

  • Adenosine receptor antagonism: Caffeine blocks adenosine receptors, leading to increased neuronal firing and the release of neurotransmitters such as dopamine and norepinephrine.
  • Increased lipolysis: Caffeine stimulates the breakdown of triglycerides in adipose tissue, releasing free fatty acids into the bloodstream .
  • Enhanced athletic performance: It is commonly used to improve physical performance in both aerobic and anaerobic activities by increasing endurance and reducing perceived exertion .

Caffeine monohydrate can be synthesized through several methods:

  • Biosynthesis: Naturally occurring caffeine is produced in plants through enzymatic pathways starting from xanthosine.
  • Chemical synthesis:
    • Methylation of dimethylurea with malonic acid: This method yields caffeine through several intermediate compounds.
    • Extraction processes: Caffeine can also be extracted from coffee beans or tea leaves using various methods such as supercritical carbon dioxide extraction or organic solvent extraction .

Caffeine monohydrate has diverse applications across multiple fields:

  • Pharmaceuticals: Used in medications for respiratory issues (e.g., theophylline) and as a stimulant for premature infants.
  • Food Industry: Commonly added to energy drinks, soft drinks, and dietary supplements for its stimulating effects.
  • Cosmetics: Included in skincare products for its purported benefits on skin health and appearance .

Research on caffeine monohydrate indicates potential interactions with various substances:

  • Drug interactions: Caffeine can affect the metabolism of other drugs by inducing or inhibiting cytochrome P450 enzymes. For example, it may enhance the effects of certain pain relievers or reduce the effectiveness of some antidepressants.
  • Dietary interactions: The presence of other compounds in food can influence caffeine absorption and metabolism. For instance, high-fat meals may slow down its absorption rate .

Caffeine monohydrate shares similarities with other methylxanthines but has unique properties that distinguish it:

CompoundChemical FormulaPrimary EffectsUnique Features
CaffeineC8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2CNS stimulant, enhances alertnessMost widely consumed stimulant
TheobromineC7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2Vasodilator, mild stimulantFound primarily in chocolate
TheophyllineC7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2BronchodilatorUsed in treating asthma
ParaxanthineC7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2Similar effects to caffeineMajor metabolite of caffeine

Caffeine monohydrate's unique crystalline structure allows for different solubility properties compared to its anhydrous counterpart and enhances its stability in formulations. Its role as a stimulant makes it a key ingredient in many consumer products aimed at improving mental alertness and physical performance .

Caffeine monohydrate is systematically named 1,3,7-trimethylpurine-2,6-dione monohydrate according to IUPAC conventions. This nomenclature reflects its molecular structure: a purine backbone (a fused bicyclic system comprising pyrimidine and imidazole rings) with methyl groups at positions 1, 3, and 7, and ketone groups at positions 2 and 6. The "monohydrate" designation indicates the presence of one water molecule per caffeine molecule in the crystalline lattice.

The anhydrous form, lacking the water molecule, is named 1,3,7-trimethylpurine-2,6-dione. The structural similarity to adenosine, a nucleoside involved in biochemical signaling, explains caffeine’s ability to bind adenosine receptors.

CAS Registry Numbers and Synonyms

Caffeine monohydrate and its anhydrous counterpart have distinct CAS registry numbers:

  • Caffeine monohydrate: CAS 5743-12-4
  • Caffeine anhydrous: CAS 58-08-2

Common synonyms for caffeine monohydrate include:

  • 1,3,7-Trimethylxanthine monohydrate
  • Methyltheobromine hydrate
  • 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione hydrate

The anhydrous form is interchangeably termed "anhydrous caffeine" or "caffeine base" in pharmacological and industrial contexts.

Hydrate vs. Anhydrous Formulations

Caffeine exists in two primary solid-state formulations: monohydrate and anhydrous. These forms differ in physicochemical properties due to the presence or absence of water in the crystal lattice.

PropertyCaffeine MonohydrateCaffeine Anhydrous
Molecular formulaC₈H₁₀N₄O₂·H₂OC₈H₁₀N₄O₂
Molecular weight212.21 g/mol194.19 g/mol
Melting point230–240°C234–239°C
Solubility (water)1 g/60 mL (20°C)1 g/46 mL (20°C)
CrystallographyMonoclinic system, P2₁/a space groupOrthorhombic system

The monohydrate form exhibits lower solubility in cold water compared to the anhydrous form due to stabilized hydrogen bonding between caffeine molecules and water. However, both forms dissolve freely in boiling water.

Structural and Functional Implications:

  • The water molecule in the monohydrate form occupies specific positions in the crystal lattice, influencing its stability and sublimation behavior.
  • Anhydrous caffeine sublimes readily at temperatures above 178°C, whereas the monohydrate requires dehydration before sublimation.
  • Industrial processes often prefer anhydrous caffeine for pharmaceutical formulations due to its higher purity and longer shelf life.

Comparative Analysis of Hydrate and Anhydrous Forms

Analytical Differentiation

  • Thermogravimetric Analysis (TGA): Monohydrate shows a 4–8% weight loss at 100–120°C, corresponding to water evaporation, while anhydrous caffeine remains stable.
  • X-ray Diffraction (XRD): Distinct diffraction patterns arise from differences in crystal packing. The monohydrate’s unit cell parameters (a = 14.8 Å, b = 16.7 Å, c = 3.97 Å) contrast with the anhydrous form’s smaller cell dimensions.
  • UV-Vis Spectroscopy: Both forms exhibit λmax at 273 nm in aqueous solutions, but the monohydrate’s absorbance intensity varies slightly due to hydration effects.

Industrial and Research Applications

  • Monohydrate: Used in in vitro studies requiring precise solubility control, such as cell cycle inhibition assays.
  • Anhydrous: Preferred in energy drinks and tablets due to its higher potency and stability under dry storage conditions.

UNII

9T65I06326

Other CAS

5743-12-4

Wikipedia

Caffeine monohydrate

Dates

Modify: 2023-08-15

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